molecular formula C6H13NO2 B3119611 3-(Dimethylamino)-2-methylpropanoic acid CAS No. 2523-01-5

3-(Dimethylamino)-2-methylpropanoic acid

Cat. No.: B3119611
CAS No.: 2523-01-5
M. Wt: 131.17 g/mol
InChI Key: JZRKIWQSOIPFET-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methylpropanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanoic acid, featuring a dimethylamino group attached to the second carbon atom and a methyl group attached to the third carbon atom

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as polyphenoloxidase and phenoloxidase, which are involved in oxidative reactions. These interactions are crucial for the compound’s role in catalyzing oxidative reactions on phenolic and non-phenolic compounds . The nature of these interactions involves the oxidation of substrates by reducing oxygen to water, highlighting the compound’s importance in enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of protein kinase C, which is involved in intracellular signal transduction pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to active sites of enzymes and alter their activity is a key aspect of its molecular mechanism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies in vitro and in vivo have provided insights into its sustained effects and potential degradation pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating specific dosage ranges where the compound is most effective without causing harm . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, influencing its overall activity and function. The compound’s ability to interact with transport proteins is a key factor in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylpropanoic acid typically involves the reaction of 3-(Dimethylamino)-2-methylpropanol with an oxidizing agent. One common method is the oxidation of 3-(Dimethylamino)-2-methylpropanol using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows:

3-(Dimethylamino)-2-methylpropanol+KMnO43-(Dimethylamino)-2-methylpropanoic acid+MnO2+KOH\text{3-(Dimethylamino)-2-methylpropanol} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{MnO}_2 + \text{KOH} 3-(Dimethylamino)-2-methylpropanol+KMnO4​→3-(Dimethylamino)-2-methylpropanoic acid+MnO2​+KOH

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 3-(Dimethylamino)-2-methylpropanol is continuously fed into the reactor along with an oxidizing agent such as potassium permanganate. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

3-(Dimethylamino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propanoic acid: Lacks the methyl group on the second carbon atom.

    2-(Dimethylamino)propanoic acid: The dimethylamino group is attached to the first carbon atom instead of the second.

    3-(Dimethylamino)butanoic acid: Contains an additional carbon atom in the main chain.

Uniqueness

3-(Dimethylamino)-2-methylpropanoic acid is unique due to the presence of both a dimethylamino group and a methyl group on adjacent carbon atoms. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(dimethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)4-7(2)3/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKIWQSOIPFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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